molecular formula C8H15N3O4 B1268996 N-Acetyl-L-citrulline CAS No. 33965-42-3

N-Acetyl-L-citrulline

Cat. No.: B1268996
CAS No.: 33965-42-3
M. Wt: 217.22 g/mol
InChI Key: WMQMIOYQXNRROC-LURJTMIESA-N
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Description

Molecular Formula and Stereochemical Configuration

N-Acetyl-L-citrulline possesses the molecular formula C₈H₁₅N₃O₄, with a precisely defined molecular weight of 217.225 daltons according to chemical database records. The compound exhibits a monoisotopic mass of 217.106256 daltons, reflecting its exact atomic composition and isotopic distribution. The stereochemical configuration of this compound is specifically designated as (2S)-2-acetamido-5-(carbamoylamino)pentanoic acid, indicating the L-configuration at the alpha-carbon position. This stereochemical specification is critical for understanding the compound's biological activity and interactions with enzymatic systems.

The structural representation of this compound can be expressed through multiple chemical notation systems. The International Chemical Identifier (InChI) for this compound is InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1. The corresponding InChI Key is WMQMIOYQXNRROC-LURJTMIESA-N, providing a unique identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System (SMILES) notation describes the compound as CC(=O)NC@@HC(=O)O, explicitly showing the stereochemical arrangement and connectivity.

Property Value Reference
Molecular Formula C₈H₁₅N₃O₄
Molecular Weight 217.225 Da
Monoisotopic Mass 217.106256 Da
Stereochemical Configuration (2S)
InChI Key WMQMIOYQXNRROC-LURJTMIESA-N

The compound contains one defined stereocenter, specifically at the alpha-carbon position (C-2), which determines its L-configuration. This stereochemical arrangement is fundamental to the compound's identity as the L-enantiomer of N-acetylcitrulline, distinguishing it from potential racemic mixtures or D-enantiomers. The absolute configuration at this position influences the compound's interaction with biological systems and its role in metabolic pathways. The stereochemical integrity of this compound is maintained through careful synthetic procedures and is verified through various analytical techniques including nuclear magnetic resonance spectroscopy and crystallographic analysis.

Comparative Analysis of Acetylated Citrulline Derivatives

This compound represents one member of a broader family of acetylated amino acid derivatives, each with distinct structural and functional characteristics. The compound is systematically classified as L-Ornithine, N2-acetyl-N5-(aminocarbonyl)-, indicating its relationship to ornithine through specific substitution patterns. Alternative nomenclature includes N(2)-Acetyl-N(5)-carbamoyl-L-ornithine and N~2~-Acetyl-N~5~-carbamoyl-L-ornithine, reflecting the multiple functional groups present in the molecule. These naming conventions highlight the dual nature of the compound as both an acetylated ornithine derivative and a modified citrulline structure.

The deprotonated form of this compound, known as N-acetyl-L-citrullinate, represents the predominant ionic species at physiological pH values around 7.3. This anionic form has the molecular formula C₈H₁₄N₃O₄⁻ and a molecular weight of 216.21 daltons, differing from the parent compound by the loss of a proton from the carboxyl group. The existence of this ionized form is significant for understanding the compound's behavior in aqueous environments and its interactions with charged biological molecules. The pKa values and ionization states of this compound influence its solubility, transport properties, and enzymatic interactions in biological systems.

Comparative structural analysis reveals that this compound differs from its parent compound L-citrulline through the addition of an acetyl group at the amino terminus. L-citrulline itself has the molecular formula C₆H₁₃N₃O₃ and serves as the precursor for this compound synthesis. The acetylation process involves the addition of a C₂H₃O unit, specifically an acetyl group (CH₃CO-), to the alpha-amino group of citrulline. This modification significantly alters the compound's chemical properties, including its charge distribution, hydrogen bonding patterns, and enzymatic recognition sites. The acetyl group provides additional hydrophobic character to the molecule while maintaining the essential ureido group that characterizes citrulline derivatives.

Compound Molecular Formula Molecular Weight (Da) Key Structural Difference
L-Citrulline C₆H₁₃N₃O₃ 175.19 Parent compound
This compound C₈H₁₅N₃O₄ 217.225 Addition of acetyl group
N-acetyl-L-citrullinate C₈H₁₄N₃O₄⁻ 216.21 Deprotonated carboxyl

The enzymatic relationship between these compounds is mediated by specific deacetylase enzymes that can convert this compound back to L-citrulline through hydrolytic cleavage of the acetyl group. This reversible modification represents an important regulatory mechanism in arginine biosynthesis pathways, allowing cells to control the availability of citrulline and related metabolites. The structural modifications present in acetylated derivatives also affect their recognition by transport proteins and metabolic enzymes, creating distinct biological roles for each compound form.

Crystallographic and Spectroscopic Characterization

Crystallographic studies of this compound and related deacetylase enzymes have provided detailed three-dimensional structural information about molecular interactions and conformational arrangements. High-resolution crystal structures have been obtained at 1.75 Ångström resolution using multiple-wavelength anomalous dispersion techniques with selenomethionine-substituted proteins. These crystallographic investigations have revealed the precise atomic positions and intermolecular interactions that govern the compound's behavior in the solid state. The crystal structures demonstrate that this compound adopts specific conformational arrangements that optimize hydrogen bonding networks and minimize steric clashes between functional groups.

Nuclear magnetic resonance spectroscopy has been extensively employed to characterize this compound in solution state, providing detailed information about its dynamic behavior and conformational flexibility. Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) spectroscopy performed at 300 megahertz in deuterium oxide solution has yielded comprehensive peak assignments for all hydrogen atoms in the molecule. The spectroscopic data reveals characteristic chemical shift patterns for the acetyl methyl group, the alpha-proton, the methylene protons of the alkyl chain, and the ureido group protons. Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy provides complementary information about the carbon framework and electronic environment of each carbon atom.

Mass spectrometric analysis using various ionization techniques has enabled precise molecular weight determination and structural fragmentation studies of this compound. Collision cross section measurements predict specific values for different ionization states of the molecule, including [M+H]⁺ at 149.3 Ų, [M+Na]⁺ at 152.5 Ų, and [M-H]⁻ at 147.4 Ų. These measurements provide valuable information about the three-dimensional shape and size of the molecule in the gas phase. Additional mass spectrometric fragmentation patterns help confirm structural assignments and identify characteristic neutral losses associated with specific functional groups.

Spectroscopic Technique Key Parameters Observed Values
¹H Nuclear Magnetic Resonance Chemical Shifts (ppm) 1.6-3.8 ppm range
Mass Spectrometry [M+H]⁺ m/z 218.11354
Collision Cross Section [M+H]⁺ CCS 149.3 Ų
Collision Cross Section [M-H]⁻ CCS 147.4 Ų

Infrared spectroscopy provides information about the vibrational modes and functional groups present in this compound, particularly the characteristic absorption bands associated with amide bonds, carboxyl groups, and ureido functionalities. The infrared spectrum reveals distinct absorption bands corresponding to carbon-hydrogen stretching, carbon-oxygen stretching, nitrogen-hydrogen bending, and carbonyl stretching vibrations. These spectroscopic signatures serve as fingerprints for compound identification and purity assessment. The combination of multiple spectroscopic techniques provides a comprehensive characterization of this compound structure, confirming the proposed molecular formula and stereochemical configuration while revealing important details about molecular dynamics and intermolecular interactions.

Properties

IUPAC Name

(2S)-2-acetamido-5-(carbamoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQMIOYQXNRROC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349676
Record name N-ACETYL-L-CITRULLINE
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-alpha-Acetyl-L-citrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33965-42-3
Record name α-N-Acetylcitrulline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33965-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ACETYL-L-CITRULLINE
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URL https://comptox.epa.gov/dashboard/DTXSID30349676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-Acetyl-L-citrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-Citrulline can be synthesized through the acetylation of L-citrulline. The process involves the reaction of L-citrulline with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic and fermentative methods. Corynebacterium glutamicum, a bacterium commonly used in amino acid production, can be genetically engineered to overproduce L-citrulline, which is then acetylated to form this compound. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-Citrulline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the amino acid structure .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of L-citrulline, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Cardiovascular Health

Mechanism of Action
N-Acetyl-L-citrulline is known to enhance nitric oxide production in the body. Nitric oxide plays a crucial role in vascular health by promoting vasodilation, which improves blood flow and reduces blood pressure. The compound acts by increasing the availability of L-arginine, a precursor to nitric oxide synthesis, thereby enhancing endothelial function and reducing oxidative stress.

Clinical Studies

  • A study demonstrated that this compound supplementation improved endothelial function in patients with hypertension by restoring nitric oxide levels and reducing oxidative stress markers .
  • Another clinical trial found that patients receiving this compound showed significant improvements in brachial artery flow-mediated dilation, indicating enhanced vascular health .

Metabolic Disorders

Insulin Sensitivity and Diabetes
Research indicates that this compound may improve insulin sensitivity and glucose metabolism. In rodent models of diabetes, supplementation has been shown to reduce hyperglycemia and improve lipid profiles .

Obesity and Inflammation
In obese individuals, this compound has been associated with decreased levels of inflammatory markers and improved metabolic profiles. This suggests potential benefits for individuals suffering from metabolic syndrome .

Exercise Performance

Endurance and Recovery
this compound is often marketed as a supplement for enhancing athletic performance. Studies have shown that it can reduce muscle soreness and improve recovery times after intense exercise by enhancing blood flow and nutrient delivery to muscles .

Case Study: Athletes
A double-blind placebo-controlled trial involving trained athletes indicated that those taking this compound experienced improved performance in high-intensity interval training compared to those receiving a placebo .

Neuroprotective Effects

Cognitive Function
Emerging research suggests that this compound may have neuroprotective properties. It has been studied for its potential benefits in conditions such as Alzheimer's disease and Parkinson's disease due to its ability to improve cerebral blood flow and reduce oxidative stress .

Immune Function

SARS-CoV-2 Research
Recent studies have explored the binding affinity of this compound with the main protease of SARS-CoV-2 through molecular docking studies, indicating its potential as an adjunctive treatment during viral infections . This highlights its versatility beyond traditional applications.

Data Table: Summary of Key Findings on this compound Applications

Application AreaKey FindingsReferences
Cardiovascular HealthImproves endothelial function; enhances nitric oxide production
Metabolic DisordersReduces hyperglycemia; improves insulin sensitivity
Exercise PerformanceEnhances endurance; reduces muscle soreness
Neuroprotective EffectsPotential benefits for cognitive decline; improves cerebral blood flow
Immune FunctionPossible adjunct treatment for SARS-CoV-2

Mechanism of Action

N-Acetyl-L-Citrulline exerts its effects primarily through its conversion to L-citrulline and subsequently to L-arginine. This conversion enhances nitric oxide production, which is crucial for vasodilation and cardiovascular health. The compound also influences the urea cycle, aiding in the detoxification of ammonia in the body. Molecular targets include nitric oxide synthase and enzymes involved in the urea cycle .

Comparison with Similar Compounds

Citrulline

Property N-Acetyl-L-Citrulline Citrulline
Molecular Formula C₈H₁₅N₃O₄ C₆H₁₃N₃O₃
Molecular Weight 217.22 g/mol 175.19 g/mol
Metabolic Pathway Arginine biosynthesis III (acetyl cycle) Urea cycle, Arginine biosynthesis I
Key Enzymes ACDase (deacetylase), Acetylornithine transcarbamylase Ornithine transcarbamylase
Biological Role Precursor for citrulline and ornithine lipids in bacteria Urea cycle intermediate; nitric oxide precursor
Organisms Proteobacteria (e.g., Xanthomonas campestris) Eukaryotes, most bacteria

Key Differences :

  • NACit contains an acetyl group that enhances solubility and prevents spontaneous cyclization, unlike citrulline .
  • In Proteobacteria, NACit is deacetylated to citrulline via the enzyme This compound deacetylase (ACDase) , whereas citrulline in eukaryotes is directly synthesized from ornithine .

N-Acetyl-L-Ornithine

Property This compound N-Acetyl-L-Ornithine
Molecular Formula C₈H₁₅N₃O₄ C₇H₁₄N₂O₃
Molecular Weight 217.22 g/mol 174.20 g/mol
Metabolic Pathway Arginine biosynthesis III (acetyl cycle) Canonical arginine biosynthesis (acetyl cycle)
Key Enzymes Acetylornithine transcarbamylase Acetylornithine deacetylase
Biological Role Precursor for citrulline in Proteobacteria Precursor for ornithine in most microorganisms
Organisms Proteobacteria Plants, fungi, most bacteria

Key Differences :

  • NACit is transcarbamylated from N-acetyl-L-ornithine in the Proteobacteria-specific pathway, bypassing the canonical deacetylation step .
  • N-Acetyl-L-ornithine is deacetylated to ornithine in most organisms, whereas NACit is deacetylated to citrulline .

N-Succinyl-L-Citrulline

Property This compound N-Succinyl-L-Citrulline
Molecular Formula C₈H₁₅N₃O₄ C₁₀H₁₇N₃O₆S
Molecular Weight 217.22 g/mol 307.32 g/mol
Metabolic Pathway Arginine biosynthesis III (acetyl cycle) Arginine biosynthesis II (succinyl cycle)
Key Enzymes ACDase Succinyltransferase, desuccinylase
Biological Role Citrulline precursor in Proteobacteria Citrulline precursor in succinyl-pathway bacteria
Organisms Proteobacteria Certain bacteria (e.g., Bacillus)

Key Differences :

  • The succinyl group in N-succinyl-L-citrulline requires distinct enzymes for processing, reflecting evolutionary divergence in arginine biosynthesis .
  • The acetyl group in NACit is metabolized by ACDase, whereas the succinyl group is removed by desuccinylases .

N²-Acetylornithine

Property This compound N²-Acetylornithine
Molecular Formula C₈H₁₅N₃O₄ C₇H₁₄N₂O₃
Molecular Weight 217.22 g/mol 174.20 g/mol
Metabolic Pathway Arginine biosynthesis III (acetyl cycle) Arginine biosynthesis I
Biological Role Ornithine lipid synthesis Ornithine precursor in urea cycle
Organisms Proteobacteria Eukaryotes, bacteria

Key Differences :

  • N²-Acetylornithine is an isomer of N-acetyl-L-ornithine, with acetylation at the δ-amino group instead of the α-position.

Biological Activity

N-Acetyl-L-citrulline (NAC) is a derivative of the amino acid L-citrulline, known for its potential benefits in various biological processes, particularly those related to nitric oxide (NO) production and cardiovascular health. This article delves into the biological activity of NAC, focusing on its mechanisms of action, physiological effects, and relevant research findings.

This compound serves primarily as a precursor to L-arginine, which is crucial for the synthesis of NO. The conversion of NAC to L-arginine occurs through several enzymatic pathways, enhancing NO bioavailability. NO is a potent vasodilator that plays a significant role in maintaining endothelial function and regulating blood pressure.

  • Nitric Oxide Production : NAC increases the availability of L-arginine, leading to enhanced NO production via endothelial nitric oxide synthase (eNOS). This process is vital for vascular health and function.
  • Antioxidant Properties : NAC exhibits antioxidant effects by reducing oxidative stress, which is beneficial in preventing endothelial dysfunction and promoting vascular health.
  • Inhibition of Arginase : NAC may inhibit arginase activity, which competes with eNOS for L-arginine, thereby favoring NO production over pathways leading to vasoconstriction.

Physiological Effects

NAC has been studied for its effects on various physiological parameters:

  • Cardiovascular Health : Supplementation with NAC has been associated with improved endothelial function and reduced blood pressure in both healthy individuals and those with hypertension .
  • Exercise Performance : Research indicates that NAC supplementation can enhance exercise performance by reducing muscle soreness and damage following strenuous activities. In animal models, doses of 250 mg/kg have shown significant improvements in recovery from eccentric exercise .
  • Skeletal Muscle Protection : NAC has demonstrated protective effects against skeletal muscle damage by modulating inflammatory responses and reducing oxidative stress markers such as IL-6 and caspase 3 .

Case Studies and Clinical Trials

  • Endothelial Function Improvement : A study demonstrated that oral supplementation with L-citrulline (and by extension NAC) significantly increased plasma levels of L-arginine and improved endothelial function as measured by flow-mediated dilation (FMD) in healthy adults .
  • Oxidative Stress Reduction : In a controlled study involving mice subjected to eccentric exercise, NAC supplementation reduced markers of oxidative stress (NOX2 levels) and improved muscle recovery, indicating its potential as an ergogenic aid .
  • Hypertension Management : Clinical trials have shown that NAC can lower both resting and stress-induced blood pressure in adults with pre-existing hypertension, suggesting its utility in managing cardiovascular conditions .

Comparative Data Table

Study FocusFindingsReference
Endothelial FunctionIncreased plasma L-arginine; improved FMD
Muscle RecoveryReduced TNNI2 levels post-exercise; lower oxidative stress markers
Blood PressureSignificant reduction in resting and stress-induced BP
Antioxidant ActivityDecreased ROS formation; enhanced eNOS expression

Q & A

Q. What criteria validate enzyme kinetic parameters for this compound deacetylase?

  • Methodological Answer : Michaelis-Menten constants (Kₘ, Vₘₐₓ) are derived from initial velocity measurements under saturating substrate conditions. Competitive inhibition assays (e.g., with citrate) validate substrate specificity. Thermostability (T₅₀) and pH optima are determined via activity assays across gradients (e.g., pH 4–9) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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